molecular formula C13H10N2O2S B15076986 (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide

(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide

Cat. No.: B15076986
M. Wt: 258.30 g/mol
InChI Key: KIHCJUMGRQAAHK-YFHOEESVSA-N
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Description

(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide is an organic compound characterized by the presence of cyano, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 2-thiophenecarboxaldehyde, followed by the addition of cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide shares structural similarities with other cyano-substituted amides and heterocyclic compounds.
  • Examples include (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-pyridyl)-2-propenamide and (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-furyl)-2-propenamide.

Uniqueness

  • The presence of both furan and thiophene rings in this compound imparts unique electronic and steric properties.
  • This compound exhibits distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16)/b10-7-

InChI Key

KIHCJUMGRQAAHK-YFHOEESVSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CS2)/C#N

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N

Origin of Product

United States

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